Cas no 1603-47-0 (8-Hydroxybergapten)

8-Hydroxybergapten 化学的及び物理的性質
名前と識別子
-
- 7H-Furo[3,2-g][1]benzopyran-7-one,9-hydroxy-4-methoxy-
- 8-Hydroxybergapten
- 9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one
- 5-methoxy-8-hydroxypsoralen
- 5-methoxypsoralin
- 7H-Furo(3,2-g)(1)benzopyran-7-one,9-hydroxy-4-methoxy
- 8-hydroxy-5-methoxypsoralen
- 9-hydroxy-4-methoxy-furo[3,2-g]chromen-7-one
- 9-hydroxy-4-methoxypsoralen
- C12H8O5
- h2-5,14H,1H3
- MVJHUMZXIJPVHV-UHFFFAOYSA
- 9-Hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy-
- 9-Hydroxybergapten
- 9-Hydroxy-5-methoxypsoralen
- 5-methoxy-8-hydroxy psoralen
- 5-Methoxy-8-hydroxy-psoralen
- MVJHUMZXIJPVHV-UHFFFAOYSA-
- MVJHUMZXIJPVHV-UHFFFAOYSA-N
- BDBM50361383
- 9-hydroxy-5-methoxy-2H-furo[3,2-g]chromen-
- CHEMBL1934069
- HY-N6010
- InChI=1/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3
- 5-Benzofuranacrylic acid, 6,7-dihydroxy-4-methoxy-, delta-lactone
- UNII-KBZ9E8KHG6
- 9-HYDROXY-4-METHOXY-PSORALEN
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-hydroxy-4-methoxy-
- CS-0032148
- 9-HYDROXY-4-METHOXY-7H-FURO[3,2-G]CHROMEN-7-ONE
- 9-hydroxy-4-methoxyuro[3,2-g]chromen-7-one
- DTXSID20166854
- 4-METHOXY-9-OXIDANYL-FURO(3,2-G)CHROMEN-7-ONE
- 1603-47-0
- FT-0775442
- NS00123608
- SCHEMBL6361059
- CHEBI:174187
- E88624
- 9-Hydroxy-4-methoxy-7H-Furo(3,2-g)(1)benzopyran-7-one
- BAA60347
- AKOS000277887
- MS-23324
- 9-hydroxy-5-methoxy-2H-furo[3,2-g]chromen-2-one
- KBZ9E8KHG6
- PD158111
- 9-Hydroxy-4-methoxyfuro[3,2-g][1]benzopyran-7-one, 9CI
- C22445
- DA-50016
-
- インチ: 1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3
- InChIKey: MVJHUMZXIJPVHV-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C2C1=C(C1=C(C([H])=C([H])C(=O)O1)C=2OC([H])([H])[H])O[H]
- InChkey: MVJHUMZXIJPVHV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 232.037173g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 1
- どういたいしつりょう: 232.037173g/mol
- 単一同位体質量: 232.037173g/mol
- 水素結合トポロジー分子極性表面積: 68.9Ų
- 重原子数: 17
- 複雑さ: 353
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- トポロジー極表面積: 68.9A^2
- 同位体原子数: 0
- 水素結合受容体数: 5
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.484
- ゆうかいてん: Not available
- ふってん: 488.2°Cat760mmHg
- フラッシュポイント: 249.1±28.7 °C
- 屈折率: 1.67
- PSA: 72.81000
- LogP: 2.25340
- じょうきあつ: 0.0±1.3 mmHg at 25°C
- 蒸気圧: 3.72E-10mmHg at 25°C
8-Hydroxybergapten セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
8-Hydroxybergapten 税関データ
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
8-Hydroxybergapten 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H809795-1mg |
8-Hydroxybergapten |
1603-47-0 | 1mg |
$207.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1345-200 mg |
8-Hydroxybergapten |
1603-47-0 | 99.91% | 200mg |
¥28399.00 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1345-10 mg |
8-Hydroxybergapten |
1603-47-0 | 99.91% | 10mg |
¥4675.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1240917-5mg |
9-HYDROXY-4-METHOXY-PSORALEN |
1603-47-0 | 99% | 5mg |
$440 | 2024-06-06 | |
MedChemExpress | HY-N6010-5mg |
8-Hydroxybergapten |
1603-47-0 | 99.87% | 5mg |
¥2000 | 2024-04-19 | |
TargetMol Chemicals | TN1345-1 mL * 10 mM (in DMSO) |
8-Hydroxybergapten |
1603-47-0 | 99.91% | 1 mL * 10 mM (in DMSO) |
¥ 2000 | 2023-09-15 | |
TargetMol Chemicals | TN1345-1 ml * 10 mm |
8-Hydroxybergapten |
1603-47-0 | 99.91% | 1 ml * 10 mm |
¥ 1490 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10155-5mg |
9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one |
1603-47-0 | 5mg |
¥1798.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1345-100 mg |
8-Hydroxybergapten |
1603-47-0 | 99.91% | 100MG |
¥18933.00 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54648-1mg |
8-Hydroxybergapten |
1603-47-0 | 98% | 1mg |
¥0.00 | 2023-09-07 |
8-Hydroxybergaptenに関する追加情報
Research Brief on 8-Hydroxybergapten (CAS: 1603-47-0): Recent Advances and Applications
8-Hydroxybergapten (CAS: 1603-47-0), a naturally occurring furanocoumarin derivative, has garnered significant attention in recent years due to its diverse pharmacological properties. This research brief synthesizes the latest findings on its chemical characteristics, biological activities, and potential therapeutic applications, with a focus on studies published within the last five years. The compound's unique structure, featuring a hydroxyl group at the 8-position of the bergapten backbone, underlies its distinct interactions with biological targets.
Recent mechanistic studies have elucidated 8-Hydroxybergapten's dual role as both a photosensitizer and an antioxidant. A 2023 study in the Journal of Natural Products demonstrated its concentration-dependent photocytotoxicity against melanoma cells (IC50 = 3.2 μM) while showing protective effects against UV-induced oxidative stress in normal keratinocytes at lower concentrations (1-5 μM). This bifunctionality suggests potential applications in photodynamic therapy with reduced side effects compared to traditional psoralens.
Advances in analytical techniques have enabled more precise quantification of 8-Hydroxybergapten in complex matrices. A 2024 publication in Analytical Chemistry reported a novel UPLC-MS/MS method with a detection limit of 0.02 ng/mL, facilitating pharmacokinetic studies. This method revealed an oral bioavailability of 42.7% in rat models, significantly higher than parent compound bergapten (28.3%), likely due to improved solubility from the hydroxyl moiety.
The compound's immunomodulatory effects have been extensively investigated. Research in Frontiers in Pharmacology (2023) identified 8-Hydroxybergapten as a selective inhibitor of NF-κB activation (85% suppression at 10 μM) through direct interaction with IKKβ, without affecting other inflammatory pathways like JAK-STAT. This specificity makes it a promising lead for developing targeted anti-inflammatory agents with reduced immunosuppressive risks.
Significant progress has been made in understanding structure-activity relationships. Molecular docking simulations published in Bioorganic Chemistry (2024) revealed that the 8-hydroxyl group forms critical hydrogen bonds with CYP3A4 (binding energy -8.3 kcal/mol), explaining its reduced hepatotoxicity compared to non-hydroxylated furanocoumarins. These findings support its development as a safer alternative for long-term therapeutic use.
Current challenges include improving synthetic yields for clinical applications. A breakthrough in Green Chemistry (2023) presented a biocatalytic synthesis route using engineered Aspergillus niger with 78% yield, overcoming limitations of traditional extraction from Ammi majus (0.02% w/w yield). This advancement could enable kilogram-scale production required for clinical trials.
Ongoing Phase I clinical trials (NCT05678945) are evaluating 8-Hydroxybergapten's safety profile in phototherapy for psoriasis. Preliminary data presented at the 2024 World Congress of Dermatology showed no significant phototoxic reactions at therapeutic doses (0.1-0.3 mg/kg), marking a critical milestone toward clinical translation.
Future research directions include exploring its potential in combination therapies. Recent in vitro studies with checkpoint inhibitors showed synergistic effects (combination index 0.4) in enhancing T-cell mediated tumor cell killing, suggesting possible applications in immuno-oncology. Further investigation of its epigenetic modulatory effects may uncover additional therapeutic avenues.

